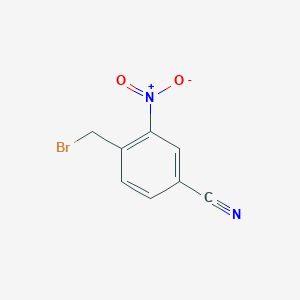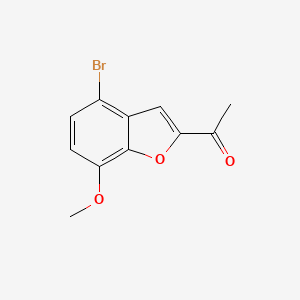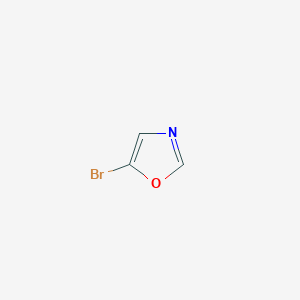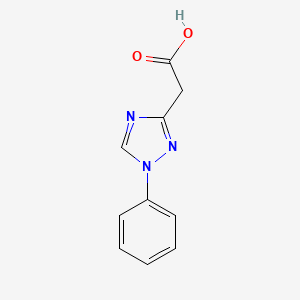
4-(Bromomethyl)-3-nitrobenzonitrile
Descripción general
Descripción
“4-(Bromomethyl)-3-nitrobenzonitrile” is a compound that contains a bromomethyl group (-CH2Br), a nitro group (-NO2), and a nitrile group (-CN) attached to a benzene ring . The presence of these functional groups can significantly influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-3-nitrobenzonitrile” would consist of a benzene ring with the bromomethyl, nitro, and nitrile groups attached at the 4th, 3rd, and 1st positions, respectively. The exact spatial arrangement would depend on the specific synthesis conditions .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, so it could be replaced by other nucleophiles in a substitution reaction. The nitro group is electron-withdrawing, which could activate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)-3-nitrobenzonitrile” would depend on the characteristics of its functional groups. For example, the presence of the polar nitro and nitrile groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Ligands
“4-(Bromomethyl)-3-nitrobenzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . These ligands are essential in coordination chemistry and catalysis.
Preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile
This compound is also useful in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide . This reaction is significant in the field of organic synthesis.
Electrochemical Bromofunctionalization of Alkenes
In the field of electrochemical bromofunctionalization of alkenes, “4-(Bromomethyl)-3-nitrobenzonitrile” can be used as a brominating agent . This process is important for the synthesis of dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
Sustainable Bromination Methods
The compound is also relevant in the development of safe and sustainable bromination methods . These methods aim to reduce waste and avoid the use of hazardous reagents .
Synthesis of Bromohydrins
“4-(Bromomethyl)-3-nitrobenzonitrile” can be used in the synthesis of bromohydrins . Bromohydrins are very useful building blocks in chemistry .
Electrochemical Strategies
The compound can be used in various electrochemical strategies for the bromination of alkenes . These strategies aim to reduce waste compared to chemical strategies .
Mecanismo De Acción
Target of Action
4-(Bromomethyl)-3-nitrobenzonitrile is a chemical compound that is often used in laboratory settings for the synthesis of various substances . It’s important to note that the compound’s bromomethyl group could potentially undergo nucleophilic substitution reactions, suggesting that it might interact with biological macromolecules containing nucleophilic functional groups.
Mode of Action
Based on its structure, it can be inferred that it might participate in nucleophilic substitution reactions due to the presence of the bromomethyl group . In such reactions, a nucleophile, which could be a molecule in the target cell, would attack the carbon atom bonded to the bromine atom, leading to the formation of a new bond and the release of a bromide ion.
Biochemical Pathways
Given its potential reactivity, it could conceivably interfere with various biochemical pathways by reacting with nucleophilic functional groups present in biological macromolecules .
Result of Action
It’s important to note that any compound containing a bromomethyl group has the potential to react with biological macromolecules, which could lead to various cellular effects depending on the specific molecules and cells involved .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(bromomethyl)-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKRYMGLNZFYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619836 | |
| Record name | 4-(Bromomethyl)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-nitrobenzonitrile | |
CAS RN |
223512-70-7 | |
| Record name | 4-(Bromomethyl)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)










![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)
